Cas no 1804140-77-9 (3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one)
3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one
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- Inchi: 1S/C11H7BrF6O2S/c12-4-3-8(19)7-5-6(21-11(16,17)18)1-2-9(7)20-10(13,14)15/h1-2,5H,3-4H2
- InChI Key: ACZKTXHWIBIASB-UHFFFAOYSA-N
- SMILES: BrCCC(C1C=C(C=CC=1OC(F)(F)F)SC(F)(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 360
- XLogP3: 5.2
- Topological Polar Surface Area: 51.6
3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013022155-250mg |
3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one |
1804140-77-9 | 97% | 250mg |
470.40 USD | 2021-06-24 | |
| Alichem | A013022155-500mg |
3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one |
1804140-77-9 | 97% | 500mg |
790.55 USD | 2021-06-24 | |
| Alichem | A013022155-1g |
3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one |
1804140-77-9 | 97% | 1g |
1,549.60 USD | 2021-06-24 |
3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one
Research Brief on 3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one (CAS: 1804140-77-9)
In recent years, the compound 3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one (CAS: 1804140-77-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoromethoxy and trifluoromethylthio substituents, has shown promising potential in various therapeutic applications. The presence of these functional groups enhances its reactivity and bioavailability, making it a valuable candidate for drug development.
Recent studies have focused on the synthesis and pharmacological evaluation of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves the yield and purity of 3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions, which demonstrated high efficiency and scalability. This advancement is critical for the large-scale production of the compound for further preclinical studies.
Pharmacological investigations have revealed that 3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one exhibits potent inhibitory activity against certain kinase enzymes implicated in inflammatory and oncogenic pathways. In vitro assays conducted by a team at the University of California, San Francisco, showed that the compound effectively suppresses the activity of protein kinase C (PKC) isoforms, with an IC50 value in the nanomolar range. These findings suggest its potential as a lead compound for developing new anti-inflammatory and anticancer agents.
Further research has explored the compound's mechanism of action at the molecular level. Structural analysis using X-ray crystallography and molecular docking simulations has provided insights into its binding interactions with target proteins. The bromo and trifluoromethylthio groups appear to play a crucial role in stabilizing these interactions, thereby enhancing the compound's affinity and selectivity. Such detailed understanding is invaluable for structure-activity relationship (SAR) studies aimed at optimizing its therapeutic profile.
Despite these promising results, challenges remain in the development of 3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one as a viable drug candidate. Issues such as metabolic stability, toxicity, and formulation need to be addressed in future studies. Preliminary toxicity assessments in animal models have indicated some hepatotoxicity at higher doses, necessitating further optimization of the compound's pharmacokinetic properties. Researchers are currently exploring prodrug strategies and structural modifications to mitigate these concerns.
In conclusion, 3-Bromo-1-(2-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one represents a promising scaffold for drug discovery, particularly in the areas of inflammation and oncology. Continued research efforts are essential to fully elucidate its therapeutic potential and overcome existing limitations. The integration of advanced synthetic techniques, structural biology, and preclinical evaluations will be key to advancing this compound towards clinical development.
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